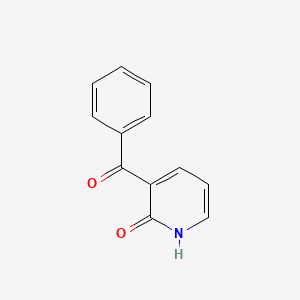

(2-Hydroxypyridin-3-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Hydroxypyridin-3-yl)(phenyl)methanone is a heterocyclic compound that features a pyridine ring and a phenyl group attached to a ketone functional group

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways within the cell .

Biochemical Pathways

These include pathways related to inflammation, cancer, HIV, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase . The downstream effects of these interactions can lead to changes in cellular function and overall health.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Hydroxypyridin-3-yl)(phenyl)methanone. For instance, the presence of water has been shown to participate in the reaction of similar compounds, offering oxygen for the process with a palladium catalyst . This suggests that environmental conditions, such as the presence of water and certain catalysts, can influence the action of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxypyridin-3-yl)(phenyl)methanone can be achieved through several methods. One notable method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This process utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly approach . The reaction proceeds as follows:

Starting Material: Pyridin-2-yl-methane

Catalyst: Copper

Oxidant: Water

Conditions: Mild temperature and pressure

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar catalysts and conditions. The scalability of the copper-catalyzed method makes it suitable for industrial applications, ensuring high yields and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Hydroxypyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper catalysts and water as the oxidant.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

Oxidation: More oxidized derivatives of the original compound.

Reduction: Corresponding alcohols.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

(2-Hydroxypyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

- Phenyl(pyridin-2-yl)methanone

- Furan-2-yl(phenyl)methanone

- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole

Uniqueness: (2-Hydroxypyridin-3-yl)(phenyl)methanone stands out due to the presence of both a hydroxyl group and a ketone group on the pyridine ring, which imparts unique chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable target for further research and development .

Activité Biologique

(2-Hydroxypyridin-3-yl)(phenyl)methanone, also known as 2-Hydroxy-3-phenylpyridin-1-one, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉NO₂, with a molecular weight of 201.20 g/mol. The compound features a hydroxypyridine moiety linked to a phenyl group via a carbonyl (methanone) functional group. The presence of the hydroxyl group at the second position of the pyridine ring enhances its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains. A study published in Medicinal Chemistry Research demonstrated that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

In one study, the IC50 values for MCF-7 and HeLa cells were determined:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanism of action.

3. Enzymatic Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various biological processes. Notably, it has shown inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can have therapeutic implications for conditions such as hyperpigmentation.

The following table summarizes the inhibitory activity against tyrosinase:

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 10 |

| This compound | 12 |

Additionally, the compound's antioxidant activity was evaluated using the ABTS radical scavenging assay, yielding an EC50 value of 9.0 μM, indicating strong antioxidant properties .

The mechanism by which this compound exerts its biological effects is thought to involve multiple interactions at the molecular level. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl moiety engages in hydrophobic interactions with target proteins. These interactions may lead to conformational changes in enzymes or receptors, modulating their activity and influencing various biological pathways .

Propriétés

IUPAC Name |

3-benzoyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-11(9-5-2-1-3-6-9)10-7-4-8-13-12(10)15/h1-8H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXQPRKPXBSYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355810 |

Source

|

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27039-12-9 |

Source

|

| Record name | (2-hydroxypyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.